4-(oxetan-3-yl)piperidine hydrochloride
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Overview
Description
4-(oxetan-3-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with an oxetane ring at the 3-position, and it is typically available as a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(oxetan-3-yl)piperidine hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of oxetan-3-one with piperidine under specific reaction conditions. The oxetan-3-one can be synthesized via the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of oxetan-3-one, its reaction with piperidine, and subsequent purification and conversion to the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
4-(oxetan-3-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be performed to modify the piperidine ring or the oxetane ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxetane ring, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted oxetane and piperidine derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
4-(oxetan-3-yl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(oxetan-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The piperidine ring can also participate in various biochemical interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(oxolan-3-yloxy)piperidine hydrochloride
- 4-(oxetan-3-yl)morpholine hydrochloride
- 4-(oxetan-3-yl)pyrrolidine hydrochloride
Uniqueness
4-(oxetan-3-yl)piperidine hydrochloride is unique due to the presence of both the oxetane and piperidine rings, which confer distinct physicochemical properties and reactivity. This combination of structural features makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2648948-73-4 |
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Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.67 g/mol |
IUPAC Name |
4-(oxetan-3-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-3-9-4-2-7(1)8-5-10-6-8;/h7-9H,1-6H2;1H |
InChI Key |
XXQFTOYEWYVLPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2COC2.Cl |
Purity |
95 |
Origin of Product |
United States |
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